Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate
Overview
Description
Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate is a derivative of glycine having a benzyloxycarbonyl protecting group attached to the nitrogen . It is a conjugate acid of a N-benzyloxycarbonylglycinate .
Synthesis Analysis
While specific synthesis methods for Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate were not found, related compounds have been synthesized using various methods. For instance, piperidone analogs have been synthesized using a classical method involving the combination of an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .Molecular Structure Analysis
The molecular structure of Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate can be analyzed using various spectroscopic techniques. For instance, the FT-IR and FT-Raman spectra can be recorded, and the fundamental vibrational wavenumbers, intensities of vibrational bands, and the optimized geometrical parameters of the compound can be evaluated using DFT (B3LYP) method with 6-311++G(d,p) basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate can be analyzed using various techniques. For instance, the FT-IR and FT-Raman spectra can provide information about the vibrational wavenumbers and intensities of vibrational bands .Scientific Research Applications
Antioxidant Properties
One significant application of Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate and its derivatives is in the field of antioxidant research. For instance, Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate. This compound demonstrated notable scavenger activity, highlighting its potential in antioxidant applications (Stanchev et al., 2009).
Synthesis and Structural Analysis
Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate is also central to the synthesis and structural analysis of various compounds. For example, Naveen et al. (2021) described the synthesis of a novel pyrazole derivative starting from (E)-ethyl 2-benzylidene-3-oxobutanoate, and its characterization using X-ray diffraction studies and other methods (Naveen et al., 2021). Similarly, Kumar et al. (2016) synthesized ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which was evaluated for its antimicrobial and antioxidant susceptibilities (Kumar et al., 2016).
Catalysis and Chemical Reactions
The compound is used as a precursor or intermediate in various chemical reactions. For instance, Duan et al. (2013) utilized it in the efficient synthesis of tetrahydrobenzo[g]chromene derivatives via a one-pot multicomponent reaction (Duan et al., 2013). In another study, Berbasov and Soloshonok (2003) investigated the chemoselectivity in reactions involving ethyl 4,4,4-trifluoro-3-oxobutanoate, leading to the synthesis of quinolinones (Berbasov & Soloshonok, 2003).
Bioreduction Studies
Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate is also significantin bioreduction studies. Xu et al. (2006) conducted research on the asymmetric biosynthesis of ethyl (S)-4-chloro-3-hydrobutanoate from ethyl 4-chloro-3-oxobutanoate using whole cells of Candida magnoliae. This study demonstrated the compound's utility in biocatalysis and the potential for large-scale synthesis (Xu et al., 2006).
properties
IUPAC Name |
ethyl 3-oxo-4-(phenylmethoxycarbonylamino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-2-19-13(17)8-12(16)9-15-14(18)20-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNLTCWHKVPONV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437624 | |
Record name | Ethyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate | |
CAS RN |
67706-69-8 | |
Record name | Ethyl 3-oxo-4-[[(phenylmethoxy)carbonyl]amino]butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67706-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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